2-Propanol, 1-(2-chloroethoxy)-2-methyl-

Catalog No.
S15350987
CAS No.
870-57-5
M.F
C6H13ClO2
M. Wt
152.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol, 1-(2-chloroethoxy)-2-methyl-

CAS Number

870-57-5

Product Name

2-Propanol, 1-(2-chloroethoxy)-2-methyl-

IUPAC Name

1-(2-chloroethoxy)-2-methylpropan-2-ol

Molecular Formula

C6H13ClO2

Molecular Weight

152.62 g/mol

InChI

InChI=1S/C6H13ClO2/c1-6(2,8)5-9-4-3-7/h8H,3-5H2,1-2H3

InChI Key

FMCYGHAIJOLRFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCCl)O

2-Propanol, 1-(2-chloroethoxy)-2-methyl-, also known as 1-chloro-2-methyl-2-propanol, is a chemical compound with the molecular formula C4H9ClOC_4H_9ClO and a molecular weight of approximately 108.57 g/mol. This compound features a chloroethoxy group attached to a branched alcohol structure, which contributes to its unique properties and reactivity. It is primarily recognized for its role in bio

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of different functional groups.
  • Oxidation Reactions: The hydroxyl group can be oxidized to yield carbonyl compounds.
  • Reduction Reactions: It can be reduced to form various alcohols or hydrocarbons .

These reactions are influenced by the specific conditions and reagents used, such as strong acids or bases.

The biological activity of 1-chloro-2-methyl-2-propanol is notable in its capacity to influence cellular processes. It has been shown to interact with various enzymes and proteins, leading to changes in cell signaling pathways, gene expression, and metabolism. In laboratory studies, its effects can vary significantly based on dosage; lower concentrations may have minimal impacts, while higher doses can induce substantial alterations in cellular behavior .

The synthesis of 1-chloro-2-methyl-2-propanol can be accomplished through several methods:

  • One-Step Reaction: A recent method involves reacting 2-methyl-3-chloropropene with water in a continuous flow system using cation exchange resins as a catalyst. This approach is efficient, reduces waste production, and minimizes environmental impact .
  • Traditional Methods: Historically, this compound was synthesized using sulfuric acid catalysis followed by hydrolysis, which often resulted in significant acidic waste .

1-Chloro-2-methyl-2-propanol serves multiple purposes across various fields:

  • Intermediate in Pharmaceuticals: It is crucial in the synthesis of lercanidipine and other medicinal compounds.
  • Chemical Synthesis: It acts as a precursor in organic synthesis for creating polyfunctional thiols and other complex molecules .
  • Industrial Uses: This compound is utilized in the production of various industrial chemicals due to its reactivity and ability to undergo multiple transformations.

Interaction studies have shown that 1-chloro-2-methyl-2-propanol can affect cellular functions by binding to specific proteins and enzymes. Its interactions can lead to enzyme inhibition or activation, impacting metabolic pathways within cells. Additionally, studies indicate that its stability and degradation over time are critical factors when evaluating its long-term effects on biological systems .

Several compounds share structural similarities with 1-chloro-2-methyl-2-propanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(2S)-(+)-3-Chloropropane-1,2-diol60827-45-40.72
(2R)-(-)-3-Chloropropane-1,2-diol57090-45-60.72
3-Chloro-2,2-dimethylpropan-1-ol13401-56-40.63
3-Chloro-2,2-bis(chloromethyl)propan-1-ol813-99-00.60
(R)-1-Amino-3-chloropropan-2-ol hydrochloride34839-14-00.57

Uniqueness

What sets 1-chloro-2-methyl-2-propanol apart from these similar compounds is its specific chloroethoxy group combined with the branched alcohol structure, which enhances its reactivity profile and applicability in biochemical synthesis. Its unique properties make it a valuable intermediate for pharmaceuticals and industrial applications.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

152.0604073 g/mol

Monoisotopic Mass

152.0604073 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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